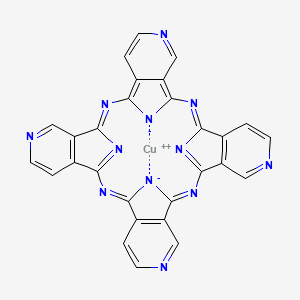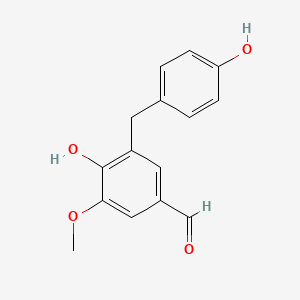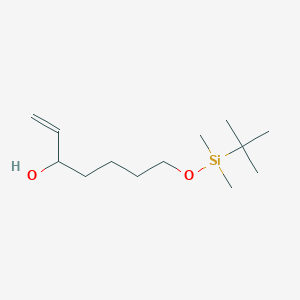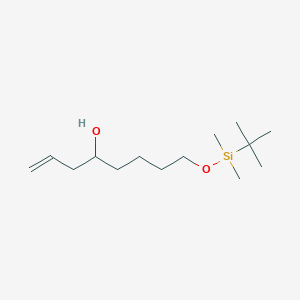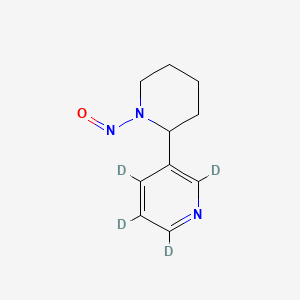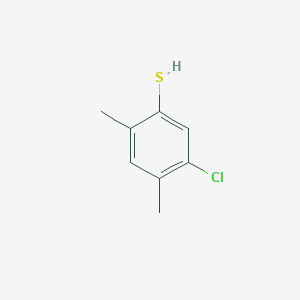
5-Chloro-2,4-dimethylbenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,4-dimethylbenzenethiol (CDT) is an organosulfur compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. CDT is a volatile, colorless liquid with a pungent odor. It is an important intermediate in the synthesis of a variety of compounds and is used in the manufacture of dyes, pharmaceuticals, and pesticides. CDT has also been investigated for its potential use as a biocompatible material for drug delivery and medical device applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 5-Chloro-2,4-dimethylbenzenethiol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.
Starting Materials
2,4-dimethylphenol, thionyl chloride, sodium hydroxide, chlorine gas, sodium sulfide
Reaction
Step 1: 2,4-dimethylphenol is reacted with thionyl chloride to form 2,4-dimethylphenyl chloride., Step 2: The resulting 2,4-dimethylphenyl chloride is treated with sodium hydroxide to form 2,4-dimethylphenol., Step 3: Chlorine gas is bubbled through a solution of 2,4-dimethylphenol in acetic acid to form 5-chloro-2,4-dimethylphenol., Step 4: 5-chloro-2,4-dimethylphenol is reacted with sodium sulfide in the presence of a catalyst to form 5-Chloro-2,4-dimethylbenzenethiol.
Aplicaciones Científicas De Investigación
5-Chloro-2,4-dimethylbenzenethiol has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and dyes. It has also been investigated for its potential use as a biocompatible material for drug delivery and medical device applications. 5-Chloro-2,4-dimethylbenzenethiol has been used as a reagent in the synthesis of a variety of compounds, including 1,3-dichloro-2-methylbenzene and 2,4-dichloro-5-methylbenzene. It has also been used as a catalyst in the synthesis of polymers and in the synthesis of organic compounds.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,4-dimethylbenzenethiol is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which facilitates the formation of new bonds between molecules. Additionally, 5-Chloro-2,4-dimethylbenzenethiol is believed to act as an electron-donating species, which can promote the formation of radicals and other reactive species.
Efectos Bioquímicos Y Fisiológicos
5-Chloro-2,4-dimethylbenzenethiol is not known to have any significant biochemical or physiological effects. However, the compound has been found to be toxic to certain organisms, including fish, rats, and mice. As such, it is important to exercise caution when handling and using 5-Chloro-2,4-dimethylbenzenethiol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Chloro-2,4-dimethylbenzenethiol in laboratory experiments is its low cost and ease of synthesis. Additionally, the compound is relatively stable, making it suitable for use in a variety of reactions. However, 5-Chloro-2,4-dimethylbenzenethiol is toxic to certain organisms, so care must be taken when handling and using the compound. Additionally, the compound has a pungent odor, which can be irritating to some individuals.
Direcciones Futuras
The potential applications of 5-Chloro-2,4-dimethylbenzenethiol are numerous and are likely to expand as more research is conducted. Possible future directions include the development of new methods for synthesizing and purifying 5-Chloro-2,4-dimethylbenzenethiol, as well as the investigation of its potential use as a biocompatible material for drug delivery and medical device applications. Additionally, further research into the mechanism of action of 5-Chloro-2,4-dimethylbenzenethiol and its effects on biochemical and physiological processes is needed. Finally, further research into the toxicity of 5-Chloro-2,4-dimethylbenzenethiol is needed in order to ensure its safe use in laboratory experiments.
Propiedades
IUPAC Name |
5-chloro-2,4-dimethylbenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWNWNAKVKJOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-dimethylbenzenethiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/no-structure.png)
